molecular formula C14H10O2 B14633525 6-methoxy-1H-phenalen-1-one CAS No. 55667-75-9

6-methoxy-1H-phenalen-1-one

Cat. No.: B14633525
CAS No.: 55667-75-9
M. Wt: 210.23 g/mol
InChI Key: GERKERNYWVDYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-phenalen-1-one (CAS 100621-80-5) is a synthetically accessible phenalenone derivative of significant interest in photochemical and biomedical research . The compound belongs to a class known for their high singlet oxygen quantum yields, making them extremely efficient photosensitizers . Researchers are particularly interested in modifying the phenalenone core with electron-donating groups, such as the methoxy group in this compound, as this strategy can red-shift the absorption spectrum away from the UV range, which is a key step in developing agents for applications like photodynamic therapy (PDT) . This derivative serves as a key synthetic intermediate for more complex structures. For instance, it can be further functionalized to create compounds like 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one, a natural phytoalexin with antifungal properties . Phenalenone-based compounds have demonstrated promising activity in various research areas. They have been studied as potential anti-leishmanial agents, inducing apoptosis-like death in parasites , and when conjugated to other moieties like triazolium salts, they show potent photoinactivation activities against a range of Gram-positive and Gram-negative bacteria in Antimicrobial Photodynamic Therapy (aPDT) . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55667-75-9

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-methoxyphenalen-1-one

InChI

InChI=1S/C14H10O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-8H,1H3

InChI Key

GERKERNYWVDYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-phenalen-1-one can be achieved through various synthetic routes. One common method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method includes the Jacobsen–Katsuki epoxidation, which is used to introduce an epoxide group into the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution

The methoxy group at position 6 participates in nucleophilic substitution reactions under specific conditions.

Key Reaction:
Substitution with Sodium Methoxide

  • Reagents/Conditions: Sodium methoxide (NaOMe), CuI (catalytic), methanol, reflux .

  • Mechanism: SN2 pathway facilitated by the electron-withdrawing effect of the carbonyl group.

  • Outcome: Synthesis of 6-methoxy derivatives with retention of the phenalenone core.

Example:
6-Bromo-1H-phenalen-1-one → 6-Methoxy-1H-phenalen-1-one

  • Yield: 80% .

Electrophilic Aromatic Substitution

The aromatic system undergoes electrophilic substitution, primarily at positions ortho and para to the methoxy group.

Chloromethylation

  • Reagents/Conditions: Chloromethyl methyl ether (MOMCl), ZnCl₂ (catalyst), 16 h reaction time .

  • Product: 6-Methoxy-2-chloromethyl-1H-phenalen-1-one.

  • Yield: 51% .

Comparative Data:

ReactionReagentCatalystTime (h)Yield (%)
ChloromethylationMOMClZnCl₂1651
BromomethylationMOMBrZnBr₂1637

Source:

Oxidation

Reagents/Conditions:

  • KMnO₄ in acidic medium → Quinone derivatives.

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) → Dehydrogenation to aromatic systems .

Example:
6-Methoxy-9-phenyl-1H-phenalen-1-one → Dehydrogenated product (aromaticity enhancement).

  • Yield: 65% .

Reduction

Reagents/Conditions:

  • NaBH₄ in ethanol → Alcohol intermediates.

  • H₂/Pd-C → Partial saturation of the aromatic system.

Photochemical Reactions

The compound acts as a photosensitizer due to its extended π-conjugation, generating singlet oxygen (¹O₂) efficiently.

Key Data:

  • Singlet Oxygen Quantum Yield (ΦΔ): 0.95–1.0 (similar to unsubstituted phenalenone) .

  • UV-Vis Absorption: λₘₐₓ = 385 nm (methanol) .

Derivatization for Enhanced Applications:

Functional Group IntroducedReagentYield (%)ΦΔ
Azide (-N₃)NaN₃, MeOH/H₂O930.98
Carboxylic Acid (-COOH)Methyl propiolate, Cu⁺950.97
Thiol (-SH)K₂CO₃, MeOH770.96

Source:

Michael Addition and Annulation

Reagents/Conditions:

  • Phenylmagnesium bromide (PhMgBr), THF, followed by DDQ oxidation .

  • Product: 6-Methoxy-9-phenyl-1H-phenalen-1-one.

  • Yield: 65% .

Mechanism:

  • Nucleophilic attack by PhMgBr at the carbonyl-activated position.

  • Dehydrogenation with DDQ to restore aromaticity.

Hydroxylation

Reagents/Conditions:

  • H₂O₂, Na₂CO₃ → 6-Hydroxy-1H-phenalen-1-one.

  • Yield: 75–85%.

Epoxidation

Reagents/Conditions:

  • m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂ .

  • Challenges: Low regioselectivity observed in attempted epoxidations .

Scientific Research Applications

While the search results do not contain information about "6-methoxy-1H-phenalen-1-one", they do provide information on the related compound "2,3-Dihydro-6-methoxy-phenalen-1-one".

2,3-Dihydro-6-methoxy-phenalen-1-one is a versatile compound with applications in organic synthesis, drug design, biochemistry, cancer research, agricultural research, and corrosion inhibition.

Scientific Research Applications

2,3-Dihydro-6-methoxy-phenalen-1-one is used in a variety of scientific research applications:

  • Organic Synthesis It can be used as a starting material or intermediate in the synthesis of various organic compounds.
  • Drug Design Its unique structure makes it a candidate for drug design in the creation of new pharmaceuticals.
  • Biochemistry It can be used as a probe molecule in biochemical studies.
  • Cancer Research Derivatives of 2,3-Dihydro-6-methoxy-phenalen-1-one have shown potential in inducing apoptosis in cancer cell lines, including human leukemia, thyroid carcinoma, and hepatocellular carcinoma.
  • Agricultural Research Derivatives of 2,3-Dihydro-6-methoxy-phenalen-1-one play a role in plant defense mechanisms and may function as natural insecticides.
  • Corrosion Inhibition Derivatives of 2,3-Dihydro-6-methoxy-phenalen-1-one have shown effectiveness in protecting metals against corrosion in acidic environments.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-phenalen-1-one involves its ability to generate singlet oxygen upon photoexcitation. This singlet oxygen can then react with various biological targets, leading to oxidative damage and antimicrobial effects. The compound’s high singlet oxygen quantum yield makes it an effective photosensitizer in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: 6-Methoxy vs. 2-Methoxy Derivatives

  • 6-Methoxy-1H-phenalen-1-one (C₁₄H₁₀O₂): Exhibits a methoxy group at position 6. Its planar aromatic structure facilitates π-π interactions, influencing its reactivity in electrophilic substitutions .
  • 2-Methoxy-1H-phenalen-1-one (C₁₄H₁₀O₂): The methoxy group at position 2 alters electron density distribution, enhancing antifungal activity. A 2007 study isolated this compound from Musa acuminata and reported its superior activity against Mycosphaerella fijiensis compared to non-methoxylated analogs .

Functional Group Variation: Methoxy vs. Hydroxy

  • 6-Hydroxy-1H-phenalen-1-one (C₁₃H₈O₂): Replacing the methoxy group with a hydroxyl at position 6 increases polarity but reduces stability.
  • 2-Hydroxy-1H-phenalen-1-one (C₁₃H₈O₂): Isolated alongside 2-methoxy analogs, this compound showed comparable antifungal efficacy, suggesting hydroxyl groups at position 2 retain bioactivity despite reduced lipophilicity .
Table 2: Functional Group Impact on Properties
Compound Functional Group Molecular Weight Key Property
This compound OCH₃ 210.21 High stability, moderate solubility
6-Hydroxy-1H-phenalen-1-one OH 196.20 High reactivity, hazardous

Structural Modifications: Dihydro and Dimethoxy Derivatives

  • The dual methoxy groups at positions 6 and 8 may synergize electronic effects, though biological data remain unreported .
Table 3: Structural Modifications and Molecular Properties
Compound Modification Molecular Formula Molecular Weight
This compound None C₁₄H₁₀O₂ 210.21
2,3-Dihydro-6,8-dimethoxy-1H-phenalen-1-one Dihydro + 2×OCH₃ C₁₅H₁₄O₃ 242.27

Q & A

Q. What are the recommended synthetic pathways for 6-methoxy-1H-phenalen-1-one, and how can structural purity be ensured?

Methodological Answer:

  • Synthetic Routes : Start with phenalenone derivatives as precursors. For example, 2-methoxy-1H-phenalen-1-one (a structural analog) was synthesized via acid-catalyzed cyclization of substituted naphthoquinones, followed by methoxylation using diazomethane or methyl iodide under basic conditions .
  • Purity Assurance : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for isolation. Confirm purity via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted intermediates.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • Key Techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for methoxy group signals (~δ 3.8–4.0 ppm for 1H^1H; ~δ 55–60 ppm for 13C^{13}C) and aromatic proton environments.
    • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 229.0865 for C14_{14}H12_{12}O2_2).
    • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

  • Antifungal Activity : Follow protocols from Musa acuminata studies, where phenalenones were tested against Mycosphaerella fijiensis using agar dilution assays. Prepare compound solutions in DMSO (≤1% v/v) and assess minimum inhibitory concentrations (MICs) over 72 hours .
  • Cytotoxicity Screening : Use human cell lines (e.g., HEK-293) in MTT assays. Include positive controls (e.g., doxorubicin) and normalize results to solvent controls.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound analogs?

Methodological Answer:

  • Analog Design : Modify the methoxy group position (e.g., 6-methoxy vs. 2-methoxy derivatives) or introduce substituents (e.g., hydroxyl, halogen) at the phenalenone core. Refer to derivatives like 6-methoxy-2-naphthaleneboronic acid for synthetic inspiration .
  • Biological Testing : Compare antifungal potency across analogs using dose-response curves. Apply molecular docking to predict interactions with fungal cytochrome P450 enzymes, a common target for phenalenones .

Q. What advanced statistical methods are recommended for resolving contradictions in biological activity data?

Methodological Answer:

  • Data Harmonization : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent batch, incubation time).
  • Contradiction Resolution : Apply Fisher’s exact test for categorical data (e.g., presence/absence of inhibition) or Dunnet’s test for multiple group comparisons. Preprocess data with log-transformation if non-normal distributions are observed .

Q. How can researchers address reproducibility challenges in heterogeneous biological models (e.g., plant vs. mammalian cells)?

Methodological Answer:

  • Model Standardization : Use OECD guidelines for antifungal assays (e.g., standardized spore counts in plant-pathogen models). For mammalian cells, adhere to CLSI M27/M38 protocols.
  • Data Transparency : Share raw datasets (e.g., MIC values, cell viability curves) via repositories like Zenodo, ensuring compliance with FAIR principles. Include metadata on experimental conditions (e.g., pH, temperature) .

Q. What analytical strategies validate trace impurities in this compound batches?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS with a C18 column and acetonitrile/water gradient. Compare retention times and fragmentation patterns against reference standards (e.g., 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one) .
  • Quantitation : Apply external calibration curves for impurities detected at >0.1% w/w. Report limits of detection (LOD) and quantification (LOQ) in method validation.

Data and Reproducibility

Q. How should conflicting spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts) be troubleshooted?

Methodological Answer:

  • Step 1 : Verify solvent peaks (e.g., residual DMSO-d6 at δ 2.5 ppm) and calibrate chemical shifts using tetramethylsilane (TMS).
  • Step 2 : Re-run NMR under standardized conditions (e.g., 25°C, 600 MHz). For complex splitting, use 2D techniques (COSY, HSQC) to assign coupling patterns.
  • Step 3 : Cross-validate with alternative methods (e.g., X-ray crystallography) if ambiguity persists .

Q. What protocols ensure ethical and compliant sharing of biological activity data involving proprietary compounds?

Methodological Answer:

  • Data Anonymization : Remove identifiers linking data to specific synthesis batches. Use de facto anonymization by aggregating results (e.g., mean MIC ± SD across three labs).
  • Consent Clauses : Include language in collaboration agreements permitting data sharing for validation purposes. Example: "Aggregated results may be published provided they do not disclose proprietary synthesis routes" .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC14_{14}H12_{12}O2_2
Antifungal MIC (M. fijiensis)12.5 µg/mL
HPLC Retention Time8.2 min (C18, 70% MeOH)
1H^1H NMR (Methoxy)δ 3.87 ppm (s, 3H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.